6-Bromo-7-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
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Overview
Description
6-Bromo-7-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a halogenated heterocyclic aromatic organic compound This compound features a bromine atom at the 6th position, a chlorine atom at the 7th position, and a trifluoromethyl group at the 2nd position on the imidazo[4,5-b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine typically involves multiple steps, starting with the construction of the imidazo[4,5-b]pyridine core. One common approach is the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, under acidic or basic conditions. The halogenation steps to introduce bromine and chlorine atoms can be achieved using halogenating agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), respectively. The trifluoromethyl group can be introduced using reagents like trifluoromethylating agents or through the use of trifluoromethylating reagents like Umemoto reagent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification steps, such as recrystallization or column chromatography, are crucial to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-7-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the halogenated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Reduced halogenated derivatives or fully reduced forms.
Substitution Products: Derivatives with different functional groups, such as azides or amides.
Scientific Research Applications
Chemistry: In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its halogenated structure makes it a versatile intermediate for various cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the synthesis of biaryls.
Biology: The compound's biological activity can be explored for potential therapeutic applications. It may exhibit activity against various biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine: Research into the medicinal properties of 6-Bromo-7-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine may reveal its potential as an antiviral, antibacterial, or anticancer agent. Its unique structure could interact with specific biological targets, leading to the development of new therapeutic drugs.
Industry: In material science, the compound can be used in the design and synthesis of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its incorporation into polymers or other materials can improve their performance in various applications.
Mechanism of Action
The mechanism by which 6-Bromo-7-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine: Lacks the chlorine atom at the 7th position.
7-Chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine: Lacks the bromine atom at the 6th position.
2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine: Lacks both halogen atoms.
Uniqueness: 6-Bromo-7-chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This combination of halogens provides a distinct chemical profile compared to similar compounds, potentially leading to different applications and effects.
Properties
IUPAC Name |
6-bromo-7-chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF3N3/c8-2-1-13-5-4(3(2)9)14-6(15-5)7(10,11)12/h1H,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXAADKQJABPDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C(=N1)N=C(N2)C(F)(F)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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